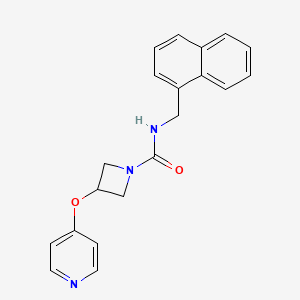

5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazoles are a class of heterocyclic compounds that have a bicyclic structure, consisting of the fusion of a benzene ring and a thiazole ring . They are known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The synthesis of 2-arylbenzothiazole can be achieved using 2-aminothiophenol and substituted aldehydes as substrates with different catalysts .Molecular Structure Analysis

The molecular structure of benzothiazoles is based on structures generated from information available in ECHA’s databases . The benzothiazole ring system was originally found in various marine and terrestrial natural compounds .Chemical Reactions Analysis

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .Physical And Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Biologically Active Thiazole Derivatives : Studies have demonstrated the synthesis of thiazole derivatives with significant antimicrobial activity against Candida albicans. These compounds, including those related to benzothiazole, are synthesized through reactions involving thiosemicarbazones, showcasing their potential in developing antimicrobial agents (Ramadan, 2010).

Fluorescent and Colorimetric pH Probe : A benzothiazole derivative has been synthesized for use as a highly water-soluble fluorescent and colorimetric pH probe. This probe, due to its benzothiazole moiety and charged trimethyl amino group, exhibits excellent solubility in water and potential for real-time intracellular pH imaging (Diana et al., 2020).

Antimicrobial and Antifungal Activities

Benzothiazole Derivatives with Antimicrobial Properties : A series of benzothiazole derivatives have been synthesized and shown to possess potent anti-inflammatory and analgesic activities. These findings highlight the therapeutic potential of benzothiazole derivatives in treating inflammation-related conditions (Verma et al., 2014).

Novel Pyrazolo[1,5-a]pyrimidines : Another study focused on the solvent-free synthesis of novel pyrazolo[1,5-a]pyrimidines, exhibiting good to excellent yields. These compounds, derived from reactions involving benzothiazole-based intermediates, underscore the versatility of benzothiazole derivatives in synthesizing bioactive molecules (Quiroga et al., 2007).

Sensing and Catalytic Applications

- Water-Compatible Polymer Networks : Research into water-dispersible alkyne-bearing conjugated microporous poly-benzothiadiazoles shows their use as heterogeneous photocatalysts for singlet oxygen generation. This application is crucial for converting organic compounds in water, demonstrating the material science potential of benzothiazole derivatives (Urakami et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of 5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid is the enzyme decaprenylphosphoryl-β-D-ribose 20-epimerase (DprE1) . This enzyme plays a crucial role in the biosynthesis of arabinans in the cell wall of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to a halt in the biosynthesis of arabinans, essential components of the bacterial cell wall . The disruption of this process inhibits the growth and proliferation of the bacteria .

Biochemical Pathways

The affected pathway is the arabinan biosynthesis pathway in Mycobacterium tuberculosis . Arabinans are key components of the mycobacterial cell wall and are crucial for the survival and pathogenicity of the bacteria . By inhibiting DprE1, this compound disrupts this pathway, leading to a deficiency in arabinans and, consequently, a compromised cell wall .

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By disrupting the biosynthesis of arabinans, the compound compromises the integrity of the bacterial cell wall, which inhibits the bacteria’s ability to survive and proliferate .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid are largely determined by its benzothiazole core. Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They interact with enzymes such as decaprenylphosphoryl-β-D-ribose 20-epimerase (DprE1), which is a potential therapeutic target for the creation of anti-tubercular drugs .

Cellular Effects

For instance, certain benzothiazole derivatives have demonstrated potent anti-proliferative effects against various cell lines .

Molecular Mechanism

Benzothiazole derivatives have been shown to interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Propiedades

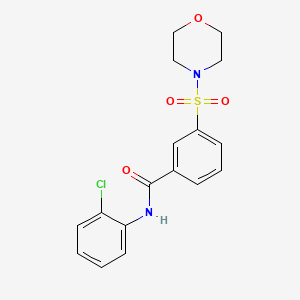

IUPAC Name |

6-(1,3-benzothiazol-2-ylamino)-6-oxohexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c16-11(7-3-4-8-12(17)18)15-13-14-9-5-1-2-6-10(9)19-13/h1-2,5-6H,3-4,7-8H2,(H,17,18)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIGXJGQENXXEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Bromophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2970348.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2970351.png)

![3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2970354.png)

![1-(4-cyclopropanecarbonylpiperazin-1-yl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B2970355.png)

![4-butoxy-N-[3-[(4-butoxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2970356.png)

![Ethyl 2-methyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2970361.png)

![2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2970363.png)

![N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2970365.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2970366.png)

![2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2970368.png)